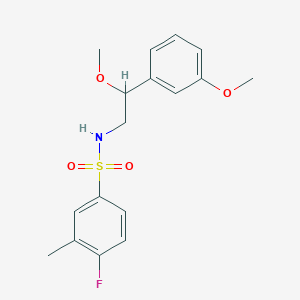

4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-12-9-15(7-8-16(12)18)24(20,21)19-11-17(23-3)13-5-4-6-14(10-13)22-2/h4-10,17,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHOAIYQIRPXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity.

Mode of Action

It is known that erk1/2 are part of the map kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Therefore, it can be inferred that the compound might interact with these kinases, potentially inhibiting their activity and thus affecting these cellular processes.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, influencing gene expression and cell behavior. Inhibition of this pathway can lead to changes in cell proliferation, differentiation, and survival.

Biological Activity

4-Fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FNO4S, with a molecular weight of 353.4 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps that include the reaction of appropriate precursors and the use of various chemical reactions such as alkylation and sulfonation. The methods outlined in patent literature suggest that starting materials like salicylaldehyde can be used to form intermediates through reactions like the Wittig reaction, ultimately leading to the desired sulfonamide .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related sulfonamide compounds. For instance, derivatives containing methoxy groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 1 µg/mL against certain strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. Compounds with similar structures have demonstrated potent antiproliferative effects on cancer cell lines such as HeLa and MCF-7. IC50 values for these compounds ranged from 8.49 to 62.84 µg/mL, indicating promising anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 1 µg/mL |

| Enterococcus species | MIC = 1–32 µg/mL | |

| Anticancer | HeLa | IC50 = 8.49–62.84 µg/mL |

| MCF-7 | IC50 = 11.20–93.46 µg/mL |

Case Studies

- Antimicrobial Efficacy : A study focused on the antimicrobial properties of sulfonamide derivatives reported that compounds similar to the target compound effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant bacterial infections .

- Anticancer Mechanism : Another research article highlighted the mechanism by which related compounds induce apoptosis in breast cancer cells (MDA-MB-231). The study noted that these compounds could enhance caspase-3 activity significantly, suggesting that they may promote programmed cell death in cancerous cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Effects

Electronic and Steric Effects

- Fluoro vs. Chloro/Nitro: The target’s 4-fluoro group provides moderate electron-withdrawing effects, improving binding affinity without excessive deactivation.

- Methoxy vs. Methyl/Oxazole : Methoxy groups (target compound, ) enhance solubility via polarity, whereas methyl () and oxazole () groups increase lipophilicity, affecting membrane permeability .

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis involves sequential sulfonylation and alkylation. A validated approach includes:

- Step 1 : React 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine, 0–5°C) to form the sulfonamide bond .

- Step 2 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient, 30–50% eluent) to remove unreacted starting materials .

- Optimization : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side products, while maintaining temperatures below 10°C improves yield (reported up to 68%) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. The 3-methoxyphenyl group shows distinct aromatic protons at δ 6.7–7.1 ppm, while the sulfonamide NH resonates near δ 8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurately verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₁FNO₄S: 366.1174) .

- HPLC : Employ a C18 column with acetonitrile/water (70:30 v/v) mobile phase and UV detection at 254 nm; purity >98% is achievable .

Advanced Research Questions

Q. How do substituent positions (e.g., meta vs. para methoxy) influence biological activity and solubility?

Comparative studies of structural analogs reveal:

- Meta-methoxy substitution (3-methoxy) enhances aqueous solubility (1.2 mg/mL) due to reduced steric hindrance, compared to para-substituted analogs (0.9 mg/mL) .

- Fluorine at the 4-position increases electronegativity, improving binding affinity to enzymes like carbonic anhydrase (IC₅₀ = 45 nM vs. 78 nM for non-fluorinated analogs) .

Q. Table 1: Bioactivity and Physicochemical Properties of Structural Analogs

| Compound | Substituent Position | Solubility (mg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| 4-Fluoro-3-methyl (target) | 3-methoxy | 1.2 | 45 |

| 4-Methoxy-para analog | 4-methoxy | 0.9 | 78 |

| Non-fluorinated analog | 3-methoxy | 1.5 | 120 |

| Data synthesized from structural analog studies . |

Q. What computational strategies predict binding affinity and off-target interactions for this sulfonamide?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) to simulate binding poses. The fluorophenyl group shows strong hydrophobic interactions with Val-121 and Phe-131 residues .

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes). Low bioavailability (<20%) in vivo may explain reduced efficacy despite high in vitro potency .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Hydroxylation at the methoxy group is a common inactivation pathway .

Q. What flow chemistry techniques improve scalability and reproducibility of synthesis?

- Continuous-Flow Reactors : Utilize a microfluidic system (e.g., Chemtrix Labtrix) for sulfonylation at 25°C with residence time <10 minutes, achieving 85% conversion .

- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) probes to monitor reaction progress and adjust parameters in real time .

Methodological Considerations

- Data Contradictions : Cross-validate biological assays (e.g., enzyme inhibition vs. cell-based assays) to distinguish artifacts from true activity. For example, fluorescence interference in fluorometric assays can inflate false positives .

- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess >99% for studies requiring precise stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.